

Physical and chemical properties of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine*

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An In-depth Technical Guide to **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** (CAS No. 93102-05-7). It is a versatile reagent in organic synthesis, primarily utilized as a stable precursor for the in situ generation of non-stabilized N-benzyl azomethine ylides. This guide will delve into its synthesis, key chemical reactions, and applications, particularly in the construction of nitrogen-containing heterocycles. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering both fundamental data and practical insights into its application.

Introduction

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is an organosilicon compound that has become an invaluable tool for synthetic chemists.[1][2] Its molecular architecture, featuring a benzylamine core functionalized with both a methoxymethyl and a trimethylsilylmethyl group, provides a unique combination of stability and reactivity.[3] The principal application of this compound lies in its ability to serve as a convenient and easy-to-handle equivalent of a non-

stabilized azomethine ylide.[4][5] These ylides are potent 1,3-dipoles that readily engage in [3+2] and [3+3] cycloaddition reactions, offering an efficient pathway to complex nitrogen-containing heterocycles like pyrrolidines.[5][6][7] This guide will explore the properties and synthetic utility of this reagent in detail.

Physicochemical and Spectroscopic Properties

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a clear, colorless to light yellow liquid at room temperature.[1][8] It is soluble in organic solvents such as chloroform and ethyl acetate.[8][9] Due to its sensitivity to moisture and light, it should be stored under an inert atmosphere, such as nitrogen, and refrigerated.[1][9]

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	93102-05-7	[10][11]
Molecular Formula	C ₁₃ H ₂₃ NOSi	[10][11]
Molecular Weight	237.41 g/mol	[10][11]
Appearance	Clear colorless to light yellow liquid	[1][2]
Boiling Point	76-80 °C at 0.3-0.5 mmHg	[8]
Density	0.928 g/mL at 25 °C	[9]
Refractive Index (n _{20/D})	1.492	[8][9]
Flash Point	66 °C (150.8 °F) - closed cup	
Solubility	Soluble in chloroform, ethyl acetate	[8][9]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound and are crucial for its characterization.[12][13]

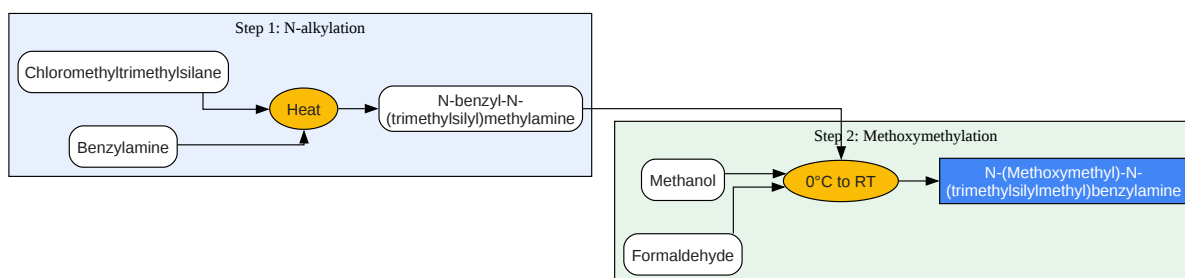
Synthesis and Preparation

The most common and convenient synthesis of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** involves a two-step process starting from benzylamine.[8][14][15]

Step 1: Synthesis of N-benzyl-N-(trimethylsilyl)methylamine Benzylamine is reacted with chloromethyltrimethylsilane. This reaction is typically heated to drive the alkylation of the amine.[4][16]

Step 2: Addition of the Methoxymethyl Group The resulting N-benzyl-N-(trimethylsilyl)methylamine is then treated with formaldehyde and methanol.[4][8][14] This sequence introduces the methoxymethyl group onto the nitrogen atom, yielding the final product. An alternative method involves the alkylation of lithium N-benzyltrimethylsilylamide with methoxymethyl chloride.[14]

The overall synthesis workflow can be visualized as follows:



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Caption: Synthesis of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine**.

Chemical Reactivity and Applications

The synthetic utility of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** stems from its role as a precursor to the N-benzyl azomethine ylide.^{[8][17]} This highly reactive intermediate is not isolated but is generated in situ under mild conditions.

Generation of the Azomethine Ylide

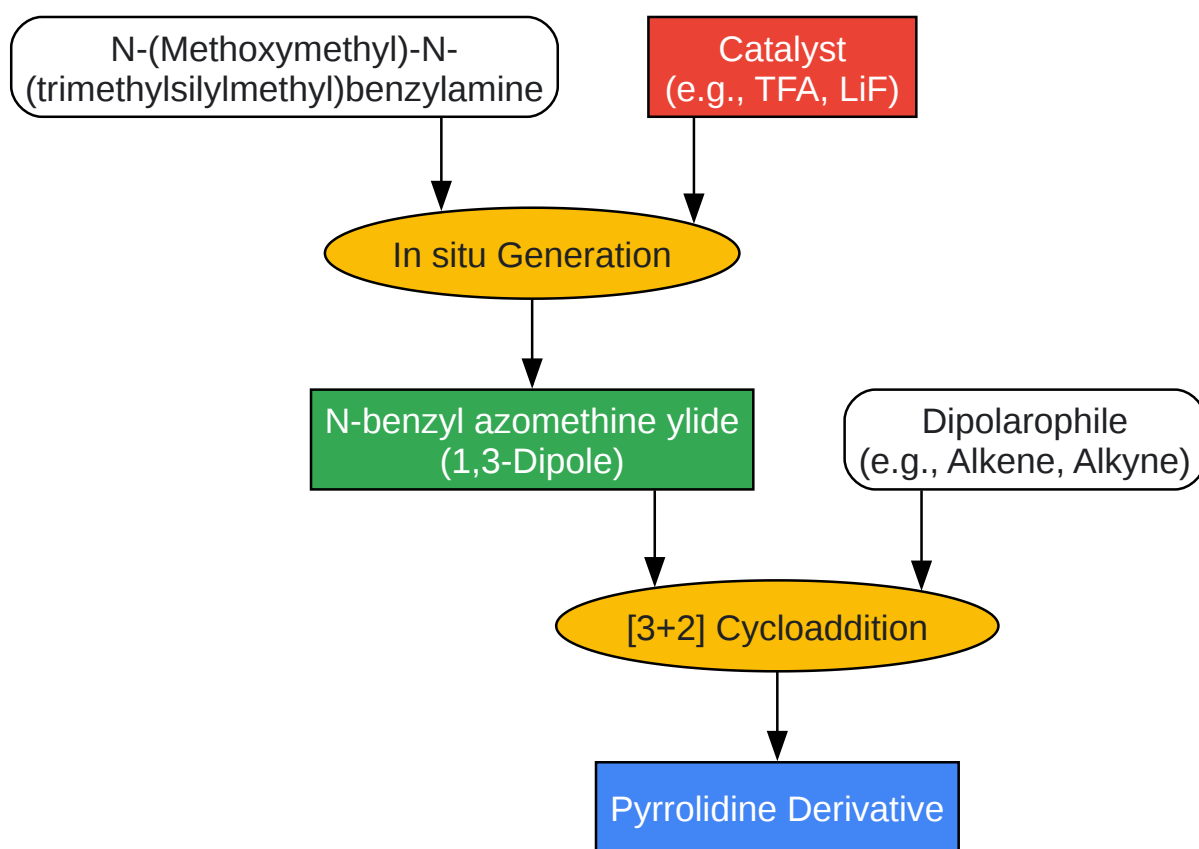
The azomethine ylide is typically generated by treating the title compound with a catalytic amount of a Lewis or protic acid, or a fluoride source.^{[14][17]} Catalysts such as trifluoroacetic acid (TFA), lithium fluoride (LiF), or tetrabutylammonium fluoride (TBAF) are commonly employed.^{[10][14][17]} Mechanistic studies suggest that the reaction proceeds through a 1,3-dipolar species.^{[8][14]}

[3+2] Cycloaddition Reactions

Once generated, the azomethine ylide readily undergoes [3+2] cycloaddition reactions with a wide range of dipolarophiles.^{[14][17]} This reaction is a powerful method for constructing five-membered nitrogen-containing heterocyclic rings, particularly pyrrolidines.^{[4][5]}

The reaction is most efficient with electron-deficient alkenes and alkynes, as this pairing leads to a favorable HOMO-LUMO energy gap between the dipole and the dipolarophile.^{[8][14]} Suitable dipolarophiles include unsaturated esters, ketones, nitriles, imides, and sulfones.^{[8][17]}

The cycloaddition is highly stereospecific, proceeding in a concerted manner.^[14] For example, reaction with cis-alkenes gives cis-substituted pyrrolidines, while trans-alkenes yield trans-products.^[14] This stereocontrol is a significant advantage in the synthesis of complex target molecules.



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Caption: Reaction mechanism for azomethine ylide generation and cycloaddition.

Synthetic Applications

The versatility of this reagent has led to its use in the synthesis of a variety of important compounds:

- **Polysubstituted Pyrrolidines:** It provides an efficient route to N-benzyl substituted pyrrolidines, which are common structural motifs in biologically active molecules.^{[8][14][18]}
- **Chiral Pyrrolidines:** The reagent is used in asymmetric 1,3-dipolar cycloadditions for the large-scale synthesis of chiral pyrrolidines.^{[14][15][17]}
- **Bicyclic and Spirocyclic Systems:** The use of dipolarophiles with endocyclic or exocyclic double bonds allows for the synthesis of fused bicyclic and spirocyclic pyrrolidines, respectively.^[14]

- Physiologically Active Compounds: It has been employed in the synthesis of 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives, an important class of physiologically active compounds.[\[10\]](#)[\[15\]](#)[\[17\]](#)

Experimental Protocol: Synthesis of a Pyrrolidine Derivative

The following is a representative protocol for a [3+2] cycloaddition reaction using **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine**. This procedure is based on methodologies described in the literature.[\[4\]](#)

Objective: To synthesize a pyrrolidine derivative via 1,3-dipolar cycloaddition.

Materials:

- **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine**
- Anhydrous acetonitrile
- A suitable dipolarophile (e.g., N-Phenylmaleimide)
- Lithium fluoride (LiF)
- Diethyl ether
- Water
- Anhydrous magnesium sulfate or potassium carbonate for drying

Procedure:

- In an oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** (1.0 eq.) and the dipolarophile (1.0 eq.) in anhydrous acetonitrile.
- Add lithium fluoride (1.5 eq.) to the stirred solution.

- Sonicate the reaction mixture at room temperature for approximately 3 hours, or stir until the reaction is complete as monitored by TLC.[4]
- Upon completion, pour the reaction mixture into water.
- Extract the aqueous mixture with three portions of diethyl ether.
- Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO_4 or K_2CO_3).
- Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the desired pyrrolidine derivative.

Safety and Handling

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is classified as a combustible liquid and an irritant. Appropriate safety precautions must be taken during its handling and use.

Table 2: Hazard and Safety Information

Hazard Type	GHS Classification	Precautionary Statements
Physical Hazard	Combustible liquid (Category 4)	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
Health Hazards	Skin Irritation (Category 2)	H315: Causes skin irritation. [19] [20]
Eye Irritation (Category 2)	H319: Causes serious eye irritation. [19] [20]	
Specific target organ toxicity — single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation. [19] [20]	
Personal Protective Equipment (PPE)	Eyeshields, gloves, type ABEK (EN14387) respirator filter. [20]	P280: Wear protective gloves/protective clothing/eye protection/face protection.
First Aid	If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Consult a physician in all cases. [21]	
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep cool.	

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[\[21\]](#)

Conclusion

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a highly valuable and versatile reagent in modern organic synthesis. Its ability to act as a stable and convenient precursor for N-benzyl azomethine ylides has streamlined the synthesis of a wide range of polysubstituted pyrrolidines and other N-heterocycles. The mild reaction conditions and high stereoselectivity associated with its use make it an essential tool for researchers in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective application in complex synthetic endeavors.

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- To cite this document: BenchChem. [Physical and chemical properties of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630526#physical-and-chemical-properties-of-n-methoxymethyl-n-trimethylsilylmethyl-benzylamine]

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